REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].CO[CH:17](OC)[N:18]([CH3:20])[CH3:19].CN(C)C=O>CO>[CH3:17][N:18]([CH:20]=[CH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13])[CH3:19]
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Name
|
|
Quantity
|
89.7 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
82.1 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
|
CUSTOM
|
Details
|
the content of the flask was stirred at 120° C. for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
DISTILLATION
|
Details
|
DMF was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain a red-violet colored solid product
|
Type
|
WASH
|
Details
|
to wash the crystalline matter
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)C=CC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.8 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |